molecular formula C20H34Br2O4 B13852022 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)

Cat. No.: B13852022
M. Wt: 498.3 g/mol
InChI Key: YONRTJUGRCMJSV-YEYRGWEPSA-N
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Description

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture) is a chemical compound with the molecular formula C10H17BrO2. It is a tetrahydropyran derivative that contains a bromo-substituted butenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various derivatives and complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of 4-bromo-3-methyl-2-buten-1-ol with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Scientific Research Applications

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromo-substituted butenyl group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-butene
  • 3-Methyl-3-buten-1-ol
  • Tetrahydro-2H-pyran derivatives

Uniqueness

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is unique due to its specific structure, which combines a bromo-substituted butenyl group with a tetrahydropyran ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C20H34Br2O4

Molecular Weight

498.3 g/mol

IUPAC Name

2-[(Z)-4-bromo-3-methylbut-2-enoxy]oxane;2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane

InChI

InChI=1S/2C10H17BrO2/c2*1-9(8-11)5-7-13-10-4-2-3-6-12-10/h2*5,10H,2-4,6-8H2,1H3/b9-5+;9-5-

InChI Key

YONRTJUGRCMJSV-YEYRGWEPSA-N

Isomeric SMILES

C/C(=C\COC1CCCCO1)/CBr.C/C(=C/COC1CCCCO1)/CBr

Canonical SMILES

CC(=CCOC1CCCCO1)CBr.CC(=CCOC1CCCCO1)CBr

Origin of Product

United States

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